Home > Products > Screening Compounds P135928 > Brivudine monophosphate
Brivudine monophosphate - 83378-41-0

Brivudine monophosphate

Catalog Number: EVT-10979257
CAS Number: 83378-41-0
Molecular Formula: C11H14BrN2O8P
Molecular Weight: 413.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brivudine monophosphate is a nucleoside analogue primarily utilized as an antiviral agent, particularly effective against the varicella-zoster virus, which is responsible for herpes zoster (shingles). As a phosphorylated derivative of brivudine, it integrates into viral DNA, inhibiting viral replication by mimicking natural nucleosides. This compound has gained attention in both clinical and research settings due to its potential in treating various viral infections and its role in exploring antiviral mechanisms .

Source and Classification

Brivudine monophosphate is classified as a nucleoside analogue within the broader category of antiviral drugs. It is synthesized from brivudine, which itself is derived from thymidine through a series of chemical modifications. The compound's chemical formula is C11H13BrN2O5C_{11}H_{13}BrN_{2}O_{5}, with a molecular weight of approximately 333.135 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of brivudine monophosphate typically involves the phosphorylation of brivudine. This process can be broken down into several key steps:

  1. Synthesis of Brivudine: Brivudine is synthesized starting from thymidine through bromination and vinylation to introduce the bromovinyl group. This multi-step process can yield brivudine in high purity using various methods, including coupling reactions and chromatographic purification techniques .
  2. Phosphorylation: The conversion of brivudine to brivudine monophosphate involves the use of phosphorylating agents, such as phosphoric acid or phosphorochloridates, under controlled conditions. The phosphorylation step is crucial as it activates the compound for incorporation into viral DNA.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure its efficacy and safety for use in research and clinical applications.
Molecular Structure Analysis

Structure and Data

Brivudine monophosphate features a complex molecular structure characterized by its bromovinyl group attached to a deoxyribose sugar moiety. The structural formula can be represented as follows:

  • Chemical Formula: C11H13BrN2O5C_{11}H_{13}BrN_{2}O_{5}
  • IUPAC Name: 5-[(1E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione .

The compound's structure allows it to mimic thymidine, facilitating its incorporation into viral DNA during replication processes.

Chemical Reactions Analysis

Reactions and Technical Details

Brivudine monophosphate participates in several chemical reactions:

  1. Phosphorylation: This reaction transforms brivudine into brivudine monophosphate using various phosphorylating agents.
  2. Hydrolysis: Under acidic or basic conditions, brivudine monophosphate may undergo hydrolysis, leading to the breakdown of the compound.
  3. Oxidation and Reduction: Though less common, oxidation and reduction reactions can occur under specific conditions, potentially leading to degradation products such as bromovinyluracil.

The primary product of these reactions remains brivudine monophosphate unless degradation occurs.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Molecular Weight: Approximately 333.135 g/mol
  • LogP: -0.5 (indicating hydrophilicity)
  • Polar Surface Area: 99.1 Ų
  • Hydrogen Bond Donors/Acceptors: 3/5 respectively .

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 9.74
    • Strongest Basic pKa: -3
  • Physiological Charge: Neutral at physiological pH
  • Rotatable Bonds: 3 .

These properties suggest that brivudine monophosphate is relatively soluble in water and has favorable characteristics for biological activity.

Applications

Brivudine monophosphate has significant applications in various scientific fields:

  1. Chemistry: It serves as a model compound for studying nucleoside analogues.
  2. Biology: The compound is utilized in research focused on viral replication mechanisms and antiviral strategies.
  3. Medicine: It is investigated for its therapeutic potential against herpes zoster and other viral infections.
  4. Industry: Brivudine monophosphate plays a role in developing antiviral drugs and therapeutic agents aimed at combating viral diseases .
Introduction to Nucleoside Analogue Antivirals

Nucleoside analogues represent a cornerstone of antiviral chemotherapy, mimicking the structure of natural nucleosides to disrupt viral replication processes. These synthetic compounds exploit viral enzymatic machinery to undergo stepwise phosphorylation, ultimately forming the active triphosphate metabolites that interfere with viral nucleic acid synthesis. The significance of nucleoside analogues in antiviral therapy stems from their ability to selectively target viral polymerases or incorporate into nascent viral DNA/RNA chains, leading to premature termination or mutagenic consequences [1] [3] [7].

Structural Classification of Antiviral Nucleotide Analogues

Antiviral nucleotide analogues exhibit substantial structural diversity, primarily classified based on modifications to three key components: the sugar moiety, the nucleobase, and the phosphorylation state. Modifications to the sugar moiety include acyclic side chains (e.g., acyclovir), carbocyclic rings, or substitutions (e.g., 2'-deoxy-2'-fluoro-arabinose in fialuridine). The nucleobase undergoes alterations through halogenation (e.g., 5-iodo or 5-bromovinyl in idoxuridine and brivudine, respectively), alkylation, or isosteric replacements. The phosphorylation state distinguishes nucleosides (lacking phosphate groups) from nucleotides (mono-, di-, or triphosphates, or phosphonate analogues) [1] [3] [7].

Table 1: Structural Classification of Representative Antiviral Nucleoside Analogues

Nucleoside AnalogSugar ModificationBase ModificationPhosphorylation RequirementPrimary Antiviral Target
Brivudine2'-Deoxyribose(E)-5-(2-Bromovinyl)uracilTriphosphateVZV, HSV-1
AcyclovirAcyclicGuanineTriphosphateHSV-1, HSV-2, VZV
GanciclovirAcyclicGuanineTriphosphateHCMV
TenofovirAcyclic phosphonateAdenineDiphosphate (phosphonate)HIV, HBV
CidofovirAcyclic phosphonateCytosineDiphosphate (phosphonate)HCMV
Idoxuridine2'-Deoxyribose5-IodouracilTriphosphateHSV (topical)

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine) belongs to the thymidine analogues characterized by modifications at the 5-position of the uracil ring, retaining the natural 2'-deoxyribose sugar. The presence of the (E)-bromovinyl group is a critical determinant of its exceptional potency against specific alphaherpesviruses [2] [4].

Role of Monophosphate Intermediates in Antiviral Activation Pathways

The activation pathway of nucleoside analogues like brivudine is a multi-step phosphorylation cascade essential for antiviral activity. The initial phosphorylation step, catalyzed by a virus-specific kinase, is often the major determinant of selectivity. Brivudine is efficiently phosphorylated to brivudine monophosphate by the thymidine kinases (TKs) encoded by herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). This enzymatic step exhibits high substrate specificity, as cellular TKs phosphorylate brivudine poorly, conferring selectivity for infected cells [1] [2] [4].

Subsequent phosphorylation steps are primarily mediated by cellular kinases. Brivudine monophosphate is converted to the diphosphate by cellular thymidylate kinase (TMPK), and finally to the active triphosphate metabolite, brivudine triphosphate (BVDU-TP), by nucleoside diphosphate kinases (NDPK) or other cellular enzymes [1] [2]. Brivudine triphosphate acts as both a competitive inhibitor and an alternative substrate for the viral DNA polymerase. When incorporated into the growing DNA chain, it acts as an obligate chain terminator due to the lack of a 3'-hydroxyl group equivalent in the bromovinyl moiety, halting viral DNA elongation [2] [4].

Table 2: Phosphorylation Cascade and Function of Brivudine Metabolites

MetaboliteCatalyzing EnzymeEnzyme OriginPrimary Function
Brivudine--Prodrug, substrate for viral TK
Brivudine MonophosphateThymidine Kinase (TK)Viral (HSV-1, VZV)First activated metabolite; substrate for cellular TMPK
Brivudine DiphosphateThymidylate Kinase (TMPK)CellularSubstrate for cellular NDPK
Brivudine TriphosphateNucleoside Diphosphate Kinase (NDPK)CellularCompetitive inhibitor of dTTP; substrate for viral DNA pol; chain terminator

The monophosphate intermediate is therefore a critical gateway in the activation pathway. Its formation is the primary selectivity step, while its further metabolism relies on host cell machinery. This reliance on cellular enzymes for the final activation steps can be a limitation in cells with low kinase activity or a source of toxicity if cellular DNA polymerases are inhibited by the triphosphate [1] [7].

Historical Development of Brivudine and Its Phosphorylated Derivatives

Brivudine (initially designated BVDU) was first synthesized in 1976 at the University of Birmingham by Barr, Jones, and Walker as a potential radiosensitizing agent. Its potent and selective activity against herpes simplex virus type 1 (HSV-1) was reported in 1978 [2]. Early studies revealed its extraordinary potency against HSV-1 and VZV in cell culture, significantly exceeding that of acyclovir (EC₅₀ values approximately 1000-fold lower for VZV) [2]. This potency was attributed to its efficient phosphorylation by viral TKs and the high affinity of its triphosphate for the viral DNA polymerase.

The monophosphorylated derivative, brivudine monophosphate, was identified as the crucial first metabolite in the activation pathway. Research demonstrated that purified HSV-1 thymidine kinase efficiently catalyzed the phosphorylation of brivudine to brivudine monophosphate. Subsequent studies characterized the kinetics of this phosphorylation and the further conversion to the di- and triphosphate forms by cellular enzymes [2] [4]. The metabolic pathway was elucidated, showing rapid cleavage of the parent nucleoside by thymidine phosphorylase to bromovinyluracil (BVU), with the monophosphate representing a key intracellular activated intermediate shielded from this catabolic pathway [4].

Brivudine was introduced clinically in East Germany in the 1980s (as Helpin®) and later gained approval in several European countries (e.g., Germany, Austria, Italy) under various trade names (Zostex®, Zerpex®, Brivirac®) for treating herpes zoster. Its development pathway highlighted the importance of understanding the phosphorylation cascade, particularly the role of the viral TK in generating the monophosphate and the subsequent cellular steps leading to the active triphosphate [2] [4]. The identification of brivudine monophosphate solidified the understanding that selective initial phosphorylation is the cornerstone of the compound's antiviral selectivity and efficacy against VZV and HSV-1.

Properties

CAS Number

83378-41-0

Product Name

Brivudine monophosphate

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C11H14BrN2O8P

Molecular Weight

413.11 g/mol

InChI

InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

LKWCVKAHHUJPQO-PIXDULNESA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.